![molecular formula C22H21NO B6113175 N-benzyl-N-(diphenylmethyl)acetamide](/img/structure/B6113175.png)
N-benzyl-N-(diphenylmethyl)acetamide
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Overview
Description
N-benzyl-N-(diphenylmethyl)acetamide, also known as BDPA, is a synthetic compound that has gained considerable attention in recent years due to its potential applications in scientific research. BDPA is a versatile compound that has been used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
N-benzyl-N-(diphenylmethyl)acetamide acts as a ligand that binds to various biological molecules, including proteins and enzymes. It has been shown to interact with the active sites of enzymes, thereby inhibiting their activity. N-benzyl-N-(diphenylmethyl)acetamide has also been shown to interact with membrane proteins, affecting their function and structure.
Biochemical and Physiological Effects:
N-benzyl-N-(diphenylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. N-benzyl-N-(diphenylmethyl)acetamide has also been shown to affect the function of various membrane proteins, including ion channels and transporters.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-N-(diphenylmethyl)acetamide in lab experiments is its versatility. It can be used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, N-benzyl-N-(diphenylmethyl)acetamide is a relatively stable compound, making it easy to handle and store. However, one of the limitations of using N-benzyl-N-(diphenylmethyl)acetamide is its potential toxicity. It has been shown to be toxic to some cell lines, and caution should be taken when handling the compound.
Future Directions
There are several future directions for research involving N-benzyl-N-(diphenylmethyl)acetamide. One area of research is the development of new drugs that target specific enzymes or receptors. N-benzyl-N-(diphenylmethyl)acetamide can be used as a starting point for the development of new drugs that have improved efficacy and reduced toxicity. Another area of research is the study of protein-ligand interactions. N-benzyl-N-(diphenylmethyl)acetamide can be used as a probe to study the structure and function of various biological systems, including membrane proteins, enzymes, and receptors. Finally, N-benzyl-N-(diphenylmethyl)acetamide can be used in the development of new diagnostic tools for various diseases, including Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-benzyl-N-(diphenylmethyl)acetamide is a versatile compound that has a variety of applications in scientific research. It has been used in the development of new drugs, as well as in the study of protein-ligand interactions. N-benzyl-N-(diphenylmethyl)acetamide has also been used as a probe to study the structure and function of various biological systems, including membrane proteins, enzymes, and receptors. While there are some limitations to using N-benzyl-N-(diphenylmethyl)acetamide in lab experiments, its potential applications make it a promising compound for future research.
Synthesis Methods
The synthesis of N-benzyl-N-(diphenylmethyl)acetamide involves a series of chemical reactions that start with the reaction between benzylamine and benzyl chloride to form N-benzylbenzylamine. The resulting compound is then reacted with benzophenone to form N-benzyl-N-(diphenylmethyl)amine. Finally, the compound is acetylated with acetic anhydride to produce N-benzyl-N-(diphenylmethyl)acetamide.
Scientific Research Applications
N-benzyl-N-(diphenylmethyl)acetamide has been used extensively in scientific research due to its ability to interact with various biological molecules. It has been used in the development of new drugs, as well as in the study of protein-ligand interactions. N-benzyl-N-(diphenylmethyl)acetamide has also been used as a probe to study the structure and function of various biological systems, including membrane proteins, enzymes, and receptors.
properties
IUPAC Name |
N-benzhydryl-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-18(24)23(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAIRGSJNQJECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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